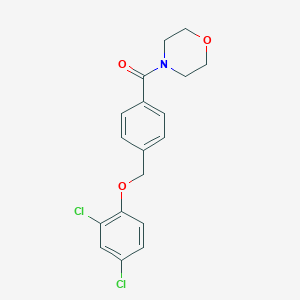
2,4-Dichlorophenyl 4-(4-morpholinylcarbonyl)benzyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dichlorophenyl 4-(4-morpholinylcarbonyl)benzyl ether is a synthetic compound that belongs to the class of herbicides. It is commonly known as DCPA or dichlorprop. DCPA has been widely used in agriculture to control the growth of broadleaf weeds in crops such as corn, soybeans, and wheat. In recent years, DCPA has also been studied for its potential use in scientific research, particularly in the field of cancer research.
作用機序
DCPA works by inhibiting the activity of the enzyme acetyl-CoA carboxylase (ACC), which is essential for the biosynthesis of fatty acids. This leads to a depletion of fatty acids in the cell, which in turn leads to a disruption of cell membrane integrity and ultimately cell death.
Biochemical and Physiological Effects:
DCPA has been found to have a number of biochemical and physiological effects in vivo. Studies have shown that DCPA can reduce the levels of cholesterol and triglycerides in the blood, and can also reduce the levels of inflammatory cytokines. DCPA has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
DCPA has several advantages as a research tool. It is relatively inexpensive and easy to synthesize, and it has a well-defined mechanism of action. DCPA can also be used in combination with other drugs to enhance their efficacy. However, there are also some limitations to the use of DCPA in research. It has a relatively narrow range of activity, and it may not be effective against all types of cancer. In addition, DCPA has been shown to have some toxicity in animal models, and its safety in humans has not been fully established.
将来の方向性
There are several potential future directions for research on DCPA. One area of interest is the development of new derivatives of DCPA with improved activity and reduced toxicity. Another area of interest is the use of DCPA in combination with other drugs to enhance their efficacy. Finally, there is a need for further research to establish the safety and efficacy of DCPA in humans, particularly in the context of cancer treatment.
合成法
DCPA is synthesized by the reaction of 2,4-dichlorophenol and 4-(4-morpholinylcarbonyl)benzyl chloride in the presence of a base. The resulting product is a white crystalline solid with a melting point of 142-144°C.
科学的研究の応用
DCPA has been found to have potential as a research tool in the field of cancer research. Studies have shown that DCPA can inhibit the growth of cancer cells in vitro and in vivo. DCPA has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the migration and invasion of cancer cells. DCPA has also been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
特性
製品名 |
2,4-Dichlorophenyl 4-(4-morpholinylcarbonyl)benzyl ether |
|---|---|
分子式 |
C18H17Cl2NO3 |
分子量 |
366.2 g/mol |
IUPAC名 |
[4-[(2,4-dichlorophenoxy)methyl]phenyl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C18H17Cl2NO3/c19-15-5-6-17(16(20)11-15)24-12-13-1-3-14(4-2-13)18(22)21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |
InChIキー |
XWQPPPLSHBLXTJ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)COC3=C(C=C(C=C3)Cl)Cl |
正規SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)COC3=C(C=C(C=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



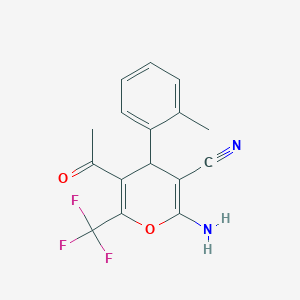
![2-[2-(4-methoxyphenoxy)ethylsulfanyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B213999.png)
![N-(2-cyanophenyl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B214001.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B214004.png)
![(2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B214007.png)
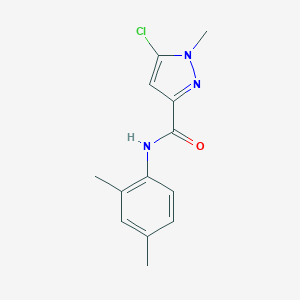
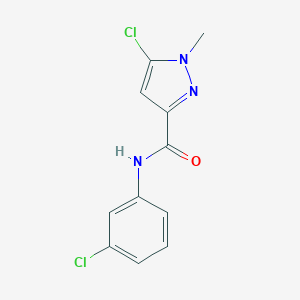
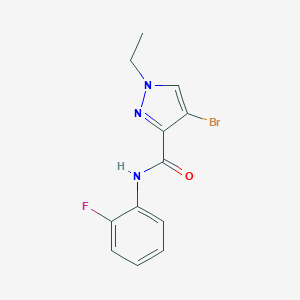
![5-(2-furyl)-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214017.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B214018.png)
![4-chloro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B214020.png)
![4-chloro-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B214021.png)
![5-(2-furyl)-N-methyl-7-(trifluoromethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B214023.png)
![4-chloro-N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B214024.png)